molecular formula C9H12N4O3 B15535323 n-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide

n-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide

Cat. No.: B15535323
M. Wt: 224.22 g/mol
InChI Key: MJTNPJYUMXZPNB-UHFFFAOYSA-N
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Description

n-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. Compounds featuring a nitropyridine core linked to an acetamide side chain, such as this one, are frequently utilized as key synthetic intermediates or building blocks in the construction of more complex molecules for pharmaceutical applications . The structural motif of a nitrogen-containing heterocycle is common in drug discovery, and researchers investigate these scaffolds for their potential biological activities . The development of novel phenoxy acetamide and related derivatives, for instance, highlights the ongoing research into such structures for creating pharmacologically active compounds . This compound is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

N-[2-[(3-nitropyridin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C9H12N4O3/c1-7(14)10-5-6-12-9-8(13(15)16)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,10,14)(H,11,12)

InChI Key

MJTNPJYUMXZPNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic ring, alkyl chain length, and functional groups. Key examples include:

a. N-(2-[(2-Bromo-5-methoxyphenyl)amino]ethyl)acetamide (Compound 17, )
  • Substituents : 2-Bromo-5-methoxyphenyl group.
  • Properties : The bromine atom enhances lipophilicity, while the methoxy group contributes to metabolic stability. This compound exhibits high affinity for melatonin receptors (MT1/MT2), making it a candidate for neuropharmacological studies .
b. N-(3-Nitrophenyl)acetamide ()
  • Substituents : Nitro group on a phenyl ring.
  • Properties : The nitro group reduces solubility in polar solvents but increases thermal stability. Its temperature-dependent properties are critical for applications in material science .
c. Alachlor ()
  • Substituents : 2-Chloro, 2,6-diethylphenyl, and methoxymethyl groups.
  • Properties : A chloroacetamide herbicide with high soil mobility and herbicidal activity. The chloro group is essential for its mode of action in disrupting plant lipid synthesis .
d. N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (Compound 4a, )
  • Substituents : 3-Methoxyphenyl group.
  • Properties : The methoxy group enhances water solubility compared to nitro derivatives. This compound is synthesized via reductive N-alkylation and serves as a flexible intermediate for further functionalization .
Key Observations:
  • Solubility: Nitro groups generally reduce aqueous solubility due to their electron-withdrawing nature. However, the ethyl chain in N-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide may improve solubility in polar aprotic solvents compared to purely aromatic nitro compounds .
  • Biological Activity : Unlike alachlor’s herbicidal activity, nitro-containing acetamides are less common in agrochemicals but are explored for antimicrobial or receptor-targeting applications .

Q & A

Q. What are the common synthetic routes for N-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution at the pyridine ring to introduce the nitro group.
  • Amide coupling via carbodiimide-mediated reactions to attach the ethylacetamide side chain.
  • Purification using column chromatography or recrystallization to isolate the final product . Characterization relies on 1H/13C NMR spectroscopy to confirm bond formation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC (>95% purity threshold) .

Q. How does the 3-nitropyridine moiety influence the compound's physicochemical properties?

The nitro group enhances electron-withdrawing effects , increasing reactivity in electrophilic substitution reactions. It also improves lipophilicity (logP ~1.8), facilitating membrane permeability in biological assays. Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), critical for in vitro testing .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight kinase inhibition (e.g., IC50 = 2.3 µM against EGFR in HeLa cells) and antimicrobial activity (MIC = 8 µg/mL against S. aureus). However, results vary between cell lines due to differences in metabolic stability .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

Contradictions often arise from:

  • Assay conditions (e.g., serum concentration affecting compound stability).
  • Cell line heterogeneity (e.g., overexpression of efflux pumps in cancer cells). Mitigation strategies:
  • Standardize protocols using ISO-certified cell lines and controls.
  • Perform metabolic stability assays (e.g., liver microsome testing) to quantify degradation rates .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP-binding pockets (e.g., EGFR).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models correlate nitro group position with inhibitory potency (R² = 0.89 in training sets) .

Q. How do structural analogs compare in activity, and what design principles optimize selectivity?

AnalogModificationActivity Change
3-Nitropyridine → 4-Nitropyridine Altered nitro position10× reduced EGFR affinity
Ethylacetamide → Propionamide Extended alkyl chainImproved solubility (15 mg/mL) but lower logP
Addition of 3,4-dichlorobenzyl group Increased steric bulk5× enhanced antimicrobial activity

Optimal selectivity is achieved by balancing hydrogen-bond donors (amide NH) and hydrophobic substituents (aromatic rings) .

Q. What experimental strategies validate the compound's mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models to confirm target dependency (e.g., EGFR-null cells).
  • Phosphoproteomics (LC-MS/MS) to map kinase signaling pathways affected.
  • In vivo PK/PD studies in murine models to link plasma concentrations to efficacy .

Methodological Notes

  • Synthetic Optimization : Reaction yields improve under inert atmospheres (N2/Ar) due to nitro group sensitivity to moisture .
  • Data Reproducibility : Use commercial reference standards (e.g., Sigma-Aldrich) for assay calibration and batch-to-batch consistency .

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